molecular formula C13H23ClN2O3 B2371747 Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate CAS No. 2411271-89-9

Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate

Cat. No.: B2371747
CAS No.: 2411271-89-9
M. Wt: 290.79
InChI Key: NJEKLAUTNPPYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a chloroacetyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can alter the function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate: Characterized by the presence of a chloroacetyl group.

    Tert-butyl N-[2-[(2-bromoacetyl)-methylamino]-2-cyclopropylethyl]carbamate: Similar structure but with a bromoacetyl group instead of chloroacetyl.

    Tert-butyl N-[2-[(2-iodoacetyl)-methylamino]-2-cyclopropylethyl]carbamate: Similar structure but with an iodoacetyl group.

Uniqueness

The uniqueness of this compound lies in its specific reactivity due to the chloroacetyl group. This group allows for selective covalent modification of target molecules, which can be advantageous in both chemical synthesis and biological applications .

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-8-10(9-5-6-9)16(4)11(17)7-14/h9-10H,5-8H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKLAUTNPPYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CC1)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.